Fenfluramine is a secondary amino compound that is 1-phenyl-propan-2-amine in which one of the meta-hydrogens is substituted by trifluoromethyl, and one of the hydrogens attached to the nitrogen is substituted by an ethyl group. It binds to the serotonin reuptake pump, causing inhbition of serotonin uptake and release of serotonin. The resulting increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates. Fenfluramine was used as the hydrochloride for treatment of diabetes and obesity. It was withdrawn worldwide after reports of heart valve disease and pulmonary hypertension. It has a role as a serotonin uptake inhibitor, a serotonergic agonist and an appetite depressant. It is a secondary amino compound and a member of (trifluoromethyl)benzenes. Dravet syndrome is a pediatric encephalopathy that typically manifests within the first year of life following exposure to elevated temperatures. It is characterized by recurrent pharmacoresistant seizures, which increase in frequency and severity with disease progression. Concomitantly with these seizures, patients typically display delayed development and neurocognitive impairment. Fenfluramine is a serotonergic phenethylamine originally used as an appetite suppressant until concerns regarding cardiotoxicity in obese patients lead to its withdrawal from the market in 1997. Through its ability to modulate neurotransmission, fenfluramine has reemerged as an effective therapy against pharmacoresistant seizures, such as those involved in Dravet syndrome. Fenfluramine was granted initial FDA approval in 1973 prior to its withdrawal; it was granted a new FDA approval on June 25, 2020, for treatment of patients with Dravet syndrome and Lennox-Gastaut syndrome through the restricted FINTEPLA REMS program. It is currently sold under the name FINTEPLA® by Zogenix INC. Fenfluramine is an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant property. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite. A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. See also: Fenfluramine Hydrochloride (has salt form).
Future Directions
Further investigation of its therapeutic potential in epilepsy: Continued research is needed to optimize dosing regimens, evaluate long-term efficacy and safety, and understand the precise mechanisms underlying its anticonvulsant effects in different epilepsy syndromes. []
Developing safer analogs with improved safety profiles: Research focused on modifying the structure of fenfluramine to create analogs with enhanced therapeutic benefits and reduced risks of adverse effects, particularly cardiovascular complications, is crucial. []
Unraveling the complex interplay between fenfluramine and the serotonergic system: Investigating the chronic effects of fenfluramine on serotonin neurons and exploring potential neuroprotective strategies to mitigate any long-term neurochemical alterations is essential. []
Expanding the understanding of its interactions with other neurotransmitter systems: Investigating the potential role of fenfluramine in influencing other neurotransmitter systems, such as dopamine and norepinephrine, could shed light on its broader pharmacological effects and potential therapeutic applications in other neurological and psychiatric disorders. [, ]
Related Compounds
Norfenfluramine (Desethylfenfluramine)
Compound Description: Norfenfluramine is the primary active metabolite of fenfluramine [, , , , ]. It is also an anorectic agent that acts on the central nervous system. Norfenfluramine exerts its effects primarily through the serotonergic system by stimulating the release of serotonin and inhibiting its reuptake [, , , ].
Relevance: Norfenfluramine is directly relevant to fenfluramine as it is its active metabolite and contributes significantly to fenfluramine's pharmacological effects. While both compounds share a similar structure, differing only in the presence of an ethyl group on the nitrogen atom in fenfluramine, norfenfluramine often exhibits more potent effects on serotonin release and reuptake [, , ].
Relevance: Dexfenfluramine is structurally related to fenfluramine, being its enantiomer. This means they share the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms. Despite structural similarities, dexfenfluramine might have a different pharmacological profile and side effect profile compared to fenfluramine [, , ].
Phentermine
Compound Description: Phentermine is an appetite suppressant that is structurally similar to amphetamines [, , , ]. It acts by stimulating the release of norepinephrine and dopamine in the brain, leading to a decrease in hunger .
Relevance: While not structurally related to fenfluramine, phentermine is often mentioned in conjunction with fenfluramine and dexfenfluramine due to their historical co-administration as a combination therapy for obesity (fen-phen) [, , ]. Although both drugs ultimately aim to reduce appetite, they achieve this through different mechanisms of action [, ].
Methysergide
Compound Description: Methysergide is a non-selective serotonin receptor antagonist [, ]. It was initially developed to treat migraines and has been used to investigate the role of serotonin in various physiological processes.
Relevance: Methysergide has been used in studies to assess the role of serotonin in the peripheral actions of fenfluramine, specifically its effect on smooth muscle contraction [, ]. By blocking serotonin receptors, methysergide helped determine whether fenfluramine's effects were mediated by serotonin or through other mechanisms.
5-Hydroxytryptamine (5-HT, Serotonin)
Relevance: Fenfluramine and its related compounds (norfenfluramine and dexfenfluramine) exert their anorectic effects primarily by affecting serotonin levels in the brain. Fenfluramine promotes the release of serotonin from nerve terminals and inhibits its reuptake, leading to increased serotonin levels in the synaptic cleft [, , , ].
p-Chloroamphetamine (PCA)
Compound Description: p-Chloroamphetamine is a substituted amphetamine derivative known for its neurotoxic effects on serotonergic neurons. It leads to the long-term depletion of serotonin in the brain .
Relevance: PCA has been utilized in research to induce serotonin depletion and study the consequences of reduced serotonin levels on the effects of fenfluramine and other serotonergic drugs . This approach helps researchers understand the role of serotonin in mediating the behavioral and neuroendocrine effects of fenfluramine.
Compound Description: MDMA is a psychoactive drug that primarily acts on the serotonergic system, leading to increased release and inhibited reuptake of serotonin . It is known for its entactogenic and stimulant-like effects.
Relevance: Like PCA, MDMA has been used in preclinical studies to investigate the consequences of serotonin depletion on the effects of fenfluramine . By comparing the responses to fenfluramine in animals with and without MDMA-induced serotonin depletion, researchers can gain insights into the role of serotonin in mediating fenfluramine's actions.
Compound Description: 8-OH-DPAT is a selective agonist for the serotonin 5-HT1A receptor subtype . It is often used in research to investigate the role of 5-HT1A receptors in various behavioral and physiological processes.
Relevance: 8-OH-DPAT has been used in studies examining the effects of serotonin depletion on the behavioral responses to different serotonergic agonists, including fenfluramine . By comparing the responses to 8-OH-DPAT and fenfluramine in animals with serotonin depletion, researchers can assess the relative contributions of different serotonin receptor subtypes to the effects of fenfluramine.
Compound Description: DOI is a selective agonist for the serotonin 5-HT2 receptor subtype, primarily 5-HT2A and 5-HT2C [, ]. It is used in research to study the function of these receptors.
Relevance: Similar to 8-OH-DPAT, DOI has been employed in studies investigating the effects of serotonin depletion on the behavioral responses to different serotonergic agonists, including fenfluramine [, ]. By comparing the responses to DOI and fenfluramine, researchers can assess the relative involvement of 5-HT2 receptors in mediating the actions of fenfluramine.
Cannabidiol (CBD)
Compound Description: Cannabidiol is a non-psychoactive compound found in cannabis. It has anticonvulsant properties and has been approved for the treatment of certain epilepsy syndromes, including Dravet syndrome .
Relevance: Cannabidiol is relevant to fenfluramine due to their shared therapeutic application in treating Dravet syndrome [, , ]. While both compounds show efficacy in reducing seizure frequency in this condition, they differ in their mechanisms of action and pharmacological profiles.
Stiripentol
Compound Description: Stiripentol is an anticonvulsant drug that is used as adjunctive therapy for Dravet syndrome [, ]. Its exact mechanism of action is not fully understood, but it is thought to enhance GABAergic neurotransmission.
Relevance: Stiripentol is relevant to fenfluramine because it is frequently used as a concomitant medication in treating Dravet syndrome [, ]. The combination of these drugs has shown efficacy in reducing seizure frequency, and their combined use is being investigated in clinical trials.
Clobazam
Compound Description: Clobazam is a benzodiazepine drug with anticonvulsant properties. It is used as adjunctive therapy for various epilepsy syndromes, including Dravet syndrome .
Relevance: Clobazam is frequently co-administered with cannabidiol in the treatment of Dravet syndrome . While fenfluramine can be used with or without clobazam, studies comparing the efficacy of fenfluramine and cannabidiol in Dravet syndrome often consider the presence or absence of clobazam as a factor .
Amitriptyline
Compound Description: Amitriptyline is a tricyclic antidepressant (TCA) that acts by inhibiting the reuptake of norepinephrine and serotonin in the brain . It is also used to manage chronic pain conditions.
Relevance: Amitriptyline was studied alongside fenfluramine for its potential antinociceptive effects in a rat model of neuropathy . Although both drugs have been explored for pain management, they exhibit different efficacies and mechanisms of action.
Desipramine
Compound Description: Desipramine is a tricyclic antidepressant (TCA) that primarily inhibits the reuptake of norepinephrine in the brain .
Relevance: Desipramine was included in a study comparing the antinociceptive properties of different antidepressants, including amitriptyline and fenfluramine, in a rat model of neuropathy . The study aimed to evaluate the efficacy of these drugs in managing neuropathic pain and understand their potential mechanisms of action.
Metergoline
Compound Description: Metergoline is a non-selective serotonin receptor antagonist that blocks the action of serotonin at various receptor subtypes .
Relevance: Metergoline was used in research to investigate the role of serotonin receptors in mediating the analgesic effects of fenfluramine in a rat model of neuropathy . By blocking serotonin receptors with metergoline, researchers could assess if fenfluramine's pain-relieving effects were dependent on serotonin signaling.
Naloxone
Compound Description: Naloxone is a potent opioid receptor antagonist that is used to reverse the effects of opioids, such as morphine and heroin .
Relevance: Naloxone was used as a control in a study investigating the mechanism of action of fenfluramine's analgesic effects . By administering naloxone, researchers could determine if fenfluramine's pain-relieving properties involved opioid receptors.
Aminorex
Compound Description: Aminorex is an appetite suppressant that was withdrawn from the market due to its association with pulmonary hypertension .
Relevance: Aminorex is relevant to fenfluramine due to their shared anorectic properties and potential to cause pulmonary hypertension [, ]. While both drugs were used for weight loss, their structural differences highlight the complexity of drug-induced pulmonary hypertension.
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that is widely used as an antidepressant [, ].
Relevance: Fluoxetine has been compared to fenfluramine in studies investigating the chronic effects of serotonin transporter substrates on plasma serotonin levels [, ]. These studies aimed to determine if the prolonged use of these drugs leads to significant elevations in plasma serotonin, which has been implicated in valvular heart disease.
Source and Classification
Fenfluramine is derived from the phenethylamine class of compounds, characterized by a phenyl ring connected to an ethylamine chain. It is often found in the form of fenfluramine hydrochloride, which enhances its solubility and stability for pharmaceutical applications. The compound's classification falls under central nervous system agents due to its effects on neurotransmitter systems, particularly serotonin.
Synthesis Analysis
Methods and Technical Details
The synthesis of fenfluramine can be achieved through several methods, with recent advancements focusing on more efficient and safer processes. A notable method involves the transformation of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine. This reaction produces an intermediate enamine, which is subsequently reduced to yield fenfluramine using various reducing agents such as ammonium borohydride or triacetoxyborohydride, avoiding the use of lithium aluminum hydride due to its flammability and neurotoxicity concerns.
The synthesis process can be summarized as follows:
Formation of Enamine: Reaction of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine.
Reduction: Use of safe reducing agents to convert the enamine to fenfluramine.
Finalization: Optionally converting fenfluramine into a pharmaceutically acceptable salt.
Molecular Structure Analysis
Structure and Data
Fenfluramine's molecular formula is C12H14F3N, with a molecular weight of approximately 251.24 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring, with the ethyl amine chain contributing to its pharmacological activity.
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformation and interactions at the molecular level.
Chemical Reactions Analysis
Reactions and Technical Details
Fenfluramine participates in various chemical reactions typical for amines and aromatic compounds. Key reactions include:
Reduction Reactions: The conversion of ketones to amines using reducing agents.
Acetylation: Fenfluramine can undergo acetylation to form derivatives that may enhance its pharmacological properties.
Hydrolysis: In aqueous environments, fenfluramine may hydrolyze, impacting its stability and efficacy.
These reactions are crucial for modifying fenfluramine for specific therapeutic applications or improving its pharmacokinetic profile.
Mechanism of Action
Process and Data
Fenfluramine exerts its effects primarily through the modulation of serotonin levels in the brain. It acts as a selective serotonin releasing agent, enhancing serotonin release and inhibiting its reuptake at synaptic clefts. This mechanism leads to increased serotonergic activity, which is beneficial in managing conditions like epilepsy.
Target Receptors: Primarily acts on serotonin 5-HT2B receptors.
Effects on Neurotransmitters: Increases serotonin availability in synaptic spaces.
Clinical studies have demonstrated that fenfluramine effectively reduces seizure frequency in patients with drug-resistant epilepsy syndromes like Dravet syndrome.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Fenfluramine exhibits several notable physical and chemical properties:
Solubility: Sparingly soluble in water; more soluble in organic solvents.
Stability: Stable under normal conditions but sensitive to light and moisture.
Melting Point: Approximately 120–122 °C.
These properties influence its formulation as a pharmaceutical product, affecting bioavailability and dosage forms.
Applications
Scientific Uses
Fenfluramine has found renewed interest in medical research, particularly for treating epilepsy. The compound has been approved for use in patients with Dravet syndrome, demonstrating efficacy in reducing seizure frequency when used as an adjunct therapy. Its role in modulating serotonin levels also opens avenues for research into other neurological disorders where serotonin dysregulation is implicated.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fenfluramine Hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite. A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. See also: Fenfluramine (has active moiety).
Fenfluramine Hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite. A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. See also: Fenfluramine (has active moiety).